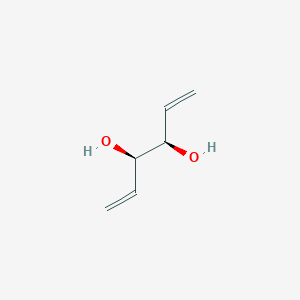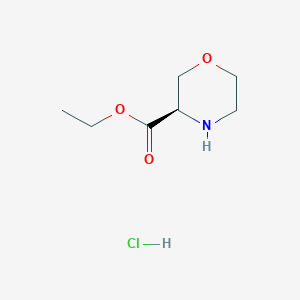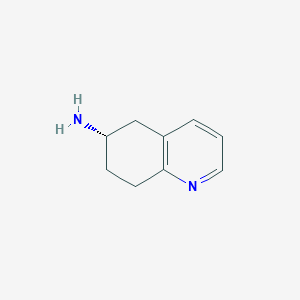
Boronic acid, (2-methylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, (2-methylpentyl)-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of boronic acid, (2-methylpentyl)-, typically involves the reaction of an organometallic reagent with a boron-containing compound. One common method is the Miyaura borylation reaction, where an alkyl halide reacts with a diboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or toluene .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The choice of catalysts and reaction conditions is optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Boronic acid, (2-methylpentyl)-, undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or alkenyl compounds.
Wissenschaftliche Forschungsanwendungen
Boronic acid, (2-methylpentyl)-, has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of boronic acid, (2-methylpentyl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. In biological systems, boronic acids can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: Boronic acid, (2-methylpentyl)-, is unique due to its specific alkyl substituent, which imparts distinct steric and electronic properties. Compared to phenylboronic acid, it has a more flexible alkyl chain, which can influence its reactivity and binding affinity. Methylboronic acid, with a smaller substituent, may have different solubility and reactivity profiles. Vinylboronic acid, with an unsaturated substituent, can participate in different types of reactions, such as polymerization .
Eigenschaften
CAS-Nummer |
89585-04-6 |
|---|---|
Molekularformel |
C6H15BO2 |
Molekulargewicht |
130.00 g/mol |
IUPAC-Name |
2-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-4-6(2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
FYDSTEQOOILTOM-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC(C)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)




![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)





